5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine and its homologs has been approached through various methods. One method involves the chemical modification of pyridine derivatives to produce methyl homologs of tetrahydro-1,6-naphthyridine, which is closely related to the compound of interest . Another innovative approach includes the cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes, which provides access to CF3-substituted tetrahydro-1,7-naphthyridines, a process that could potentially be adapted for the synthesis of the 1,8-naphthyridine analogs . Additionally, a two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system has been described, which could be relevant for the synthesis of the 1,8-naphthyridine system .
Molecular Structure Analysis
The molecular structure of tetrahydro-1,8-naphthyridines can be elucidated using various spectroscopic techniques. Proton magnetic resonance spectroscopy has been employed to distinguish between isomers of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines, which are structurally related to the compound . This technique, along with ionisation measurements and ultraviolet spectroscopy, has been used to establish the structures of tetrahydronaphthyridines .
Chemical Reactions Analysis
The reactivity of tetrahydro-1,6-naphthyridine scaffolds has been explored in the context of library synthesis, where urea, amide, and sulfonamide formations were utilized . This indicates that the tetrahydro-1,8-naphthyridin-2-butylamine could potentially undergo similar reactions, which would be useful for the development of a diverse range of compounds for biological screening.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine are not detailed in the provided papers, the properties of closely related compounds have been studied. For example, the reduction of naphthyridines to their tetrahydro derivatives has been achieved using sodium and ethanol or catalytic reduction with palladium on charcoal in ethanol . These methods indicate that the tetrahydro derivatives have distinct physical and chemical properties compared to their fully aromatic counterparts, which could include differences in solubility, stability, and reactivity.
Scientific Research Applications
Synthesis and Structural Analogs
The chemistry of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine and its analogs is a focal point of research due to their potential as pharmacophores and scaffolds in medicinal chemistry. An improved synthesis route for 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound, showcases its utility as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, indicating its significance in the design of pharmacologically active molecules (Dow & Schneider, 2001). Furthermore, the use of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in the synthesis of a library for antituberculosis activity underlines the versatility of this core structure in drug discovery (Zhou et al., 2008).
Pharmacological Applications
Compounds derived from 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine have been explored for their pharmacological properties. Potent and selective antagonists of the αvβ3 receptor, which are crucial for the prevention and treatment of osteoporosis, have been identified, showcasing the compound's relevance in therapeutic applications (Coleman et al., 2004).
Novel Heterocyclic Systems
Research into new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine has led to the development of substituted triazolonaphthyridines, further expanding the chemical diversity and potential applications of the 5,6,7,8-tetrahydro-1,8-naphthyridin framework in synthesizing biologically active molecules (Sirakanyan et al., 2013).
Methodological Advances
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles through cobalt-catalyzed [2 + 2 + 2] cyclizations exemplifies methodological advances in constructing these core structures, enabling the efficient generation of a diverse compound library (Zhou et al., 2007).
Safety And Hazards
The safety information for “5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine” indicates that it is corrosive . The hazard statements include H314 and H318 , which correspond to “Causes severe skin burns and eye damage” and “Causes serious eye damage”, respectively. The precautionary statements include P280, P305+P351+P338 , which advise wearing protective gloves/clothing and eye protection, and rinsing cautiously with water in case of contact with eyes.
properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQJEGTZVFEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591747 | |
Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine | |
CAS RN |
380394-88-7 | |
Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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